molecular formula C7H11IN2 B1427324 4-Iodo-1-(methylpropyl)pyrazole CAS No. 1339666-74-8

4-Iodo-1-(methylpropyl)pyrazole

Cat. No. B1427324
M. Wt: 250.08 g/mol
InChI Key: ZMHFNXBDYILZQT-UHFFFAOYSA-N
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Description

“4-Iodo-1-(methylpropyl)pyrazole” is a type of pyrazole, which is a class of organic compounds known as aryl iodides . These are organic compounds containing the acyl iodide functional group . It is a valuable intermediate for the synthesis of biologically active compounds .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular formula of “4-Iodo-1-(methylpropyl)pyrazole” is C4H5IN2 . The InChI Key is RSDRDHPLXWMTRJ-UHFFFAOYSA-N . The SMILES representation is CN1C=C(I)C=N1 .


Chemical Reactions Analysis

“4-Iodo-1-(methylpropyl)pyrazole” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Scientific Research Applications

1. Synthesis and Applications in CropScience and Oncology

4-Iodo-1-(methylpropyl)pyrazole is part of a group of iodinated pyrazole derivatives that have been researched for their potential in CropScience and oncology. These compounds, including 4-iodo-3-trifluoromethylpyrazole, are valuable as building blocks for new chemical entities featuring a pyrazole nucleus (Guillou et al., 2011).

2. Electrosynthesis of 4-Iodopyrazole Derivatives

The electrosynthesis of 4-iodo-substituted pyrazoles, including 4-iodo-1-(methylpropyl)pyrazole, has been achieved by iodinating corresponding precursors on a Pt-anode. This process is significant in synthesizing 4-iodo derivatives efficiently and can be influenced by the substituents in the pyrazole ring (Lyalin, Petrosyan, & Ugrak, 2010).

3. NMR Studies and Synthesis of Derivatives

Detailed NMR spectroscopic studies have been conducted on 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, including 4-iodo congeners, to understand their chemical properties and potential applications in various fields (Holzer & Gruber, 1995).

4. Efficient Iodination Methods

Efficient methods for the iodination of structurally varying pyrazoles, including 4-iodo-1-(methylpropyl)pyrazole, have been developed. These methods are crucial for the high-yield synthesis of iodinated pyrazoles, enhancing their utility in chemical research (Lyalin & Petrosyan, 2013).

5. Green Iodination Techniques

Green iodination techniques have been developed to form 4-iodopyrazole derivatives, including 4-iodo-1-(methylpropyl)pyrazole. These techniques emphasize environmentally friendly reactions, using water as a solvent and generating minimal by-products (Kim et al., 2008).

6. Ultrasound-Promoted Iodination in Aqueous Medium

An ultrasound-promoted iodination method for pyrazoles has been developed, which is significant for the synthesis of 4-iodopyrazoles, like 4-iodo-1-(methylpropyl)pyrazole, in an environmentally friendly and efficient manner (Kunsminskas, Pizutti, & Raminelli, 2012).

7. Discovery and Synthesis in Medicinal Chemistry

The discovery and synthesis of novel pyrazoles, including 4-iodo derivatives, have been explored for their potential in medicinal chemistry. This includes studies on their biological activities, such as anti-inflammatory and anti-cancer properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Safety And Hazards

“4-Iodo-1-(methylpropyl)pyrazole” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “4-Iodo-1-(methylpropyl)pyrazole” could be in these fields.

properties

IUPAC Name

1-butan-2-yl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHFNXBDYILZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(sec-Butyl)-4-iodo-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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